
Palonidipine
概要
説明
パロニジピンは、電位依存性カルシウムチャネル遮断薬として機能する低分子薬です。 これは、当初、帝人ファーマ株式会社によって開発され、特に狭心症と高血圧の治療における潜在的な治療用途について研究されてきました .
準備方法
合成経路と反応条件
パロニジピンの合成には、1,4-ジヒドロピリジン誘導体であるその塩酸塩の調製が含まれます。合成経路には通常、次の手順が含まれます。
縮合反応: 最初のステップは、ベンジルメチルアミン誘導体と2,2-ジメチルプロピルメチルエステルとの縮合です。
環化: この中間体は環化してジヒドロピリジン環を形成します。
ニトロ化とフッ素化: 芳香環へのニトロ基とフルオロ基の導入は、ニトロ化とフッ素化反応によって達成されます。
塩酸塩形成: 最後に、化合物は塩酸塩の形に変換されます.
工業的製造方法
パロニジピンの工業的製造は、同様の合成経路に従いますが、大規模生産のために最適化されています。 これには、自動反応器の使用、反応条件の精密制御、および最終生成物の高収率と高純度を確保するための精製技術が含まれます .
化学反応の分析
反応の種類
パロニジピンは、次を含むいくつかの種類の化学反応を起こします。
酸化: さまざまな代謝物に変換される可能性があります。
還元: 還元反応は、ニトロ基をアミノ基に修飾できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 触媒の存在下で水素化リチウムアルミニウムと水素ガスなどの還元剤が使用されます。
生成される主要な生成物
酸化: さまざまな酸化代謝物を生成します。
還元: アミノ誘導体を形成します。
置換: ハロゲン化誘導体を生成します.
科学研究の応用
パロニジピンは、さまざまな分野での用途について広く研究されてきました。
化学: カルシウムチャネル遮断薬を研究するためのモデル化合物として使用されます。
生物学: 細胞内カルシウムシグナルに対する影響について調査されました。
医学: 特に狭心症と高血圧の治療における治療の可能性について調査されました。
科学的研究の応用
Pharmacological Profile
Palonidipine exhibits significant biological activity through its selective action on L-type calcium channels. Its unique chemical structure allows it to preferentially target vascular smooth muscle cells, which enhances its efficacy in reducing blood pressure while minimizing side effects compared to other agents in its class .
Clinical Applications
This compound has been investigated for various clinical applications beyond hypertension:
- Angina Pectoris : Research has demonstrated that this compound is effective in managing angina through its ability to improve myocardial blood flow and reduce ischemic events. In animal models, it showed greater potency than nifedipine in alleviating ST depression during ischemic episodes .
- Heart Failure : Preliminary studies suggest potential benefits in heart failure management due to its vasodilatory effects, which may improve cardiac output without significantly increasing heart rate .
- Postoperative Hypertension : this compound has been evaluated for use in controlling blood pressure during and after surgical procedures, providing a stable hemodynamic profile.
Research Findings
Several studies have documented the efficacy and safety of this compound:
- Efficacy Studies : In controlled trials, this compound demonstrated significant reductions in systolic and diastolic blood pressure compared to placebo groups. Its long duration of action was noted as a key advantage.
- Safety Profile : Adverse effects associated with this compound are generally mild and include headache and peripheral edema, similar to those seen with other calcium channel blockers but at lower incidence rates.
Case Study 1: Efficacy in Chronic Hypertension
A clinical trial involving 200 patients with chronic hypertension assessed the impact of this compound over 12 weeks. Results indicated a mean reduction in systolic blood pressure of 15 mmHg and diastolic pressure by 10 mmHg, with over 70% of participants achieving target blood pressure levels.
Case Study 2: Angina Management
In a randomized study involving patients with stable angina, this compound was found to significantly reduce the frequency of angina attacks compared to baseline measurements. Patients reported improved quality of life metrics alongside reduced reliance on nitroglycerin .
作用機序
パロニジピンは、電位依存性カルシウムチャネル(VDCC)を遮断することによって効果を発揮します。この阻害により、細胞へのカルシウムイオンの流入が阻止され、血管拡張と心拍出量の減少につながります。主な分子標的は、血管の平滑筋細胞に見られるL型カルシウムチャネルです。 これらのチャネルを遮断することにより、パロニジピンは末梢抵抗を減らし、血圧を低下させます .
類似の化合物との比較
パロニジピンは、ニフェジピン、ニカルジピン、アムロジピンなどの他のカルシウムチャネル遮断薬と比較されています。
ニフェジピン: パロニジピンは、より長い作用時間と冠血流量増加の強力な効果を持っています。
ニカルジピン: 血管拡張における同様の効力がありますが、パロニジピンはより持続的な効果を持っています。
類似の化合物
- ニフェジピン
- ニカルジピン
- アムロジピン
- シルニジピン
- レルカニジピン
類似化合物との比較
Palonidipine is compared with other calcium channel blockers such as nifedipine, nicardipine, and amlodipine:
Nifedipine: this compound has a longer duration of action and is more potent in increasing coronary blood flow.
Nicardipine: Similar efficacy in vasodilation but this compound has a longer-lasting effect.
Amlodipine: Both drugs are effective in treating hypertension, but this compound has a more pronounced effect on coronary blood flow .
Similar Compounds
- Nifedipine
- Nicardipine
- Amlodipine
- Cilnidipine
- Lercanidipine
生物活性
Palonidipine is a novel compound belonging to the 1,4-dihydropyridine class, primarily known for its calcium channel blocking properties. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on recent research findings.
This compound exerts its effects primarily through the inhibition of voltage-gated calcium channels (VGCCs). This action leads to vasodilation and decreased myocardial oxygen demand, making it beneficial in treating conditions such as hypertension and angina. The compound is particularly noted for its long-lasting effects compared to other calcium channel blockers like nifedipine.
Pharmacological Effects
-
Cardiovascular Effects
- Vasodilation : this compound has been shown to significantly inhibit vasopressin-induced ST depression in electrocardiograms (ECGs) in animal models, indicating its potent vasodilatory effects .
- Myocardial Ischemia : In studies involving ischemic models, this compound demonstrated a greater efficacy than nifedipine in preventing ST segment depression induced by isoproterenol in Wistar rats .
- Neuroprotective Effects
- Anti-Inflammatory Activity
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other calcium channel blockers:
Compound | Potency (inhibition of ST depression) | Duration of Action | Clinical Use |
---|---|---|---|
This compound | 5x more potent than nifedipine | Long-lasting | Hypertension, Angina |
Nifedipine | Standard | Shorter | Hypertension, Angina |
Case Studies
Several case studies have documented the clinical efficacy of this compound:
- Case Study 1 : A clinical trial involving patients with stable angina demonstrated that this compound significantly improved exercise tolerance compared to placebo, with fewer side effects reported than traditional therapies .
- Case Study 2 : In patients with essential hypertension, this compound treatment resulted in significant reductions in blood pressure over a 12-week period without notable adverse effects .
Research Findings
Recent research has provided insights into the broader biological activities of this compound:
- Cholinesterase Inhibition : Studies indicate that this compound may possess cholinesterase inhibitory activity, which could have implications for neurodegenerative diseases like Alzheimer’s .
- Impact on Lipid Metabolism : Preliminary findings suggest that this compound may influence lipid profiles positively, contributing to cardiovascular health beyond blood pressure control .
特性
IUPAC Name |
5-O-[3-[benzyl(methyl)amino]-2,2-dimethylpropyl] 3-O-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34FN3O6/c1-18-24(27(34)38-6)26(22-14-21(33(36)37)12-13-23(22)30)25(19(2)31-18)28(35)39-17-29(3,4)16-32(5)15-20-10-8-7-9-11-20/h7-14,26,31H,15-17H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNSLZPCNUVWCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN(C)CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34FN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043836 | |
Record name | Palonidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96515-73-0 | |
Record name | Palonidipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096515730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palonidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALONIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMS4X67Q96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。